N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of functional groups The presence of adamantane, morpholine, and trifluoroethoxy groups in its structure makes it an interesting subject for various scientific studies
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F3N5O3/c22-21(23,24)13-31-19-27-17(26-18(28-19)29-2-5-30-6-3-29)25-1-4-32-20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,1-13H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEDORBTOSYYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCOC34CC5CC(C3)CC(C5)C4)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step involves the preparation of an adamantane derivative, which is achieved through the reaction of adamantane with suitable reagents to introduce the desired functional group.
Introduction of the Triazine Ring: The next step involves the formation of the triazine ring. This is typically done by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where the triazine derivative is reacted with morpholine.
Final Assembly: The final step involves the coupling of the adamantane derivative with the triazine-morpholine intermediate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be performed on the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the triazine ring, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can lead to a variety of triazine derivatives with different functional groups.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infectious diseases.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a bioactive molecule.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties. The triazine ring can interact with various enzymes and receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N,N-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE: This compound shares a similar structure but differs in the substitution pattern on the triazine ring.
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N’-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE: Another similar compound with variations in the substituents on the triazine ring.
Uniqueness
The uniqueness of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which imparts distinct physicochemical properties and biological activities. The presence of the morpholine group, in particular, distinguishes it from other similar compounds and may contribute to its enhanced bioactivity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
